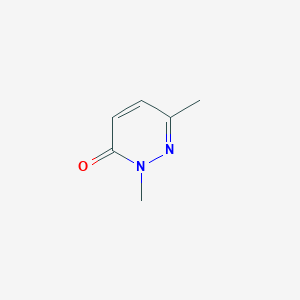![molecular formula C18H21NO5 B14941635 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one](/img/structure/B14941635.png)
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine moiety, and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and piperidine, which undergo a series of reactions such as condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and piperidine-containing molecules. Examples include:
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE analogs: Compounds with slight modifications in the benzodioxin or piperidine moieties.
Other benzodioxin derivatives: Such as 1,4-benzodioxin-2-carboxylic acid.
Piperidine-containing molecules: Such as piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE lies in its combined structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(piperidine-1-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C18H21NO5/c20-16-11-13(18(21)19-6-2-1-3-7-19)17(24-16)12-4-5-14-15(10-12)23-9-8-22-14/h4-5,10,13,17H,1-3,6-9,11H2 |
InChI Key |
SKGGDQXJGMTITB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)OC2C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
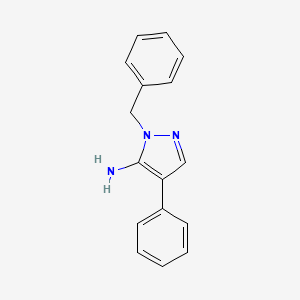
![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B14941590.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)
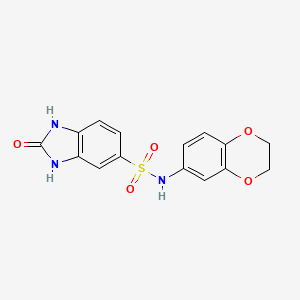
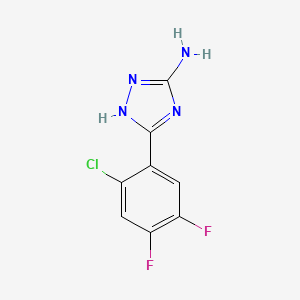
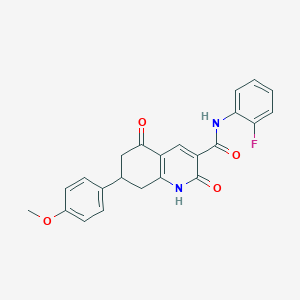
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)
